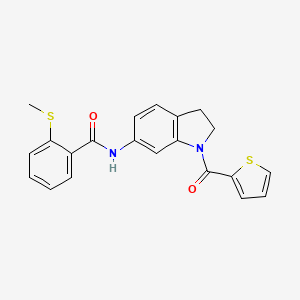

2-(methylthio)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c1-26-18-6-3-2-5-16(18)20(24)22-15-9-8-14-10-11-23(17(14)13-15)21(25)19-7-4-12-27-19/h2-9,12-13H,10-11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZLIKCDSRLSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indolin-6-yl intermediate, followed by the introduction of the thiophene-2-carbonyl group. The final step involves the attachment of the methylthio group to the benzamide core. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to increase efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to alcohols or amines.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of compounds similar to 2-(methylthio)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide exhibit significant anticancer properties. For instance, compounds with indole and thiophene structures have been shown to inhibit various cancer cell lines effectively. A study demonstrated that certain derivatives displayed IC50 values as low as 6.10 μM against MCF-7 breast cancer cells, indicating potent cytotoxicity .

Development of Multitarget Agents

The compound's ability to interact with multiple biological targets makes it a candidate for multitarget therapeutic strategies. This approach is particularly promising in cancer treatment, where targeting various pathways can enhance efficacy and reduce resistance .

Case Studies

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions that typically include:

- Formation of the indole moiety.

- Introduction of the thiophene carbonyl group.

- Coupling reactions to form the final compound.

These synthetic routes are critical for optimizing yield and biological activity, allowing researchers to modify structural components for enhanced efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Key Findings:

The cyclopentanecarbonyl group (CAS 1207037-69-1) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Substituent Effects :

- The thiophene-2-carbonyl moiety in the target compound provides π-π stacking interactions and moderate electron-withdrawing effects, advantageous for binding to hydrophobic kinase pockets .

- In contrast, the 4-methoxybenzyl group in compound 20 () introduces steric bulk and electron-donating effects, which could modulate metabolic stability and selectivity .

Synthetic Routes :

- The target compound’s synthesis likely follows protocols similar to compound 20 (), involving coupling of 2-(methylthio)benzoic acid with a thiophene-2-carbonyl-substituted indoline amine using EDC/DMAP or other carbodiimide-based reagents .

- Analogous benzothiazole derivatives () employ benzoyl chloride and triethylamine, suggesting variability in acylating agents based on substrate reactivity .

Biological Activity

2-(methylthio)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates both indole and thiophene moieties, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 394.5 g/mol

- CAS Number : 1207037-62-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown promising results against lung cancer cell lines in both 2D and 3D assays.

- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Mechanism of Action : The compound may interact with specific molecular targets such as kinases involved in cell proliferation and survival pathways.

Antitumor Activity

A study published in Nature focused on the antitumor effects of various compounds related to indole derivatives. The results indicated that this compound exhibited an IC value of approximately 5 µM against A549 lung cancer cells in a 2D culture system. In contrast, its activity was reduced in 3D assays, highlighting the challenges of translating in vitro findings to more complex environments .

| Cell Line | IC (μM) - 2D | IC (μM) - 3D |

|---|---|---|

| A549 | 5.00 | 10.00 |

| HCC827 | 6.26 | 20.46 |

| NCI-H358 | 6.48 | 16.00 |

Antimicrobial Activity

In vitro tests demonstrated that the compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests that it could serve as a lead compound for developing new antimicrobial agents .

Case Studies

- Study on Lung Cancer Cell Lines : In a comparative study involving multiple indole derivatives, it was found that the presence of the thiophene moiety significantly enhanced the antitumor activity of the compounds tested. The study concluded that modifications to the benzamide structure could further improve efficacy and selectivity against cancer cells .

- Antimicrobial Efficacy : A recent investigation into various thiophene-containing compounds highlighted that those with methylthio substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

Q & A

Q. What are the key structural features of 2-(methylthio)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide, and how do they influence its reactivity?

The compound contains three critical motifs:

- Benzamide core : Provides a planar aromatic system for π-π interactions in biological targets.

- Thiophene-2-carbonyl group : Enhances electron-withdrawing properties, influencing electrophilic substitution reactions .

- Methylthio (-SMe) substituent : Increases lipophilicity and modulates redox activity due to sulfur’s polarizability .

These groups collectively affect solubility, stability, and binding affinity in experimental settings.

Q. What are common synthetic routes for this compound, and what reaction conditions are typically optimized?

Synthesis often involves multi-step protocols:

Amide coupling : Reacting 2-(methylthio)benzoic acid with 1-(thiophene-2-carbonyl)indolin-6-amine using carbodiimides (e.g., EDCI) in dichloromethane .

Cyclization : Acetic acid reflux (3–5 h) to form the indole-thiophene linkage .

Key optimizations include:

- Temperature : 80–100°C for amide bond formation.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve yield .

Q. Which analytical techniques are essential for characterizing this compound?

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm molecular structure | , , and 2D-COSY for proton-proton coupling . |

| HPLC-MS | Assess purity and molecular weight | ESI+ mode; mobile phase: acetonitrile/0.1% formic acid . |

| FT-IR | Identify functional groups | Peaks at ~1650 cm (amide C=O) and ~690 cm (C-S stretch) . |

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in its synthesis?

- Statistical design : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, stoichiometry) .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .

- Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (DMF/acetic acid) improves purity .

Q. How should discrepancies in reported biological activity data (e.g., IC50_{50}50) be reconciled?

- Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7), incubation times, and controls .

- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Data normalization : Report activities relative to positive controls (e.g., doxorubicin for anticancer assays) .

Q. What factors influence the compound’s stability under experimental storage conditions?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene moiety .

- Hydrolytic susceptibility : Avoid aqueous buffers at pH >8, which may cleave the amide bond .

- Oxidative stability : Add antioxidants (e.g., BHT) to solid samples .

Q. What advanced techniques elucidate its mechanism of action in biological systems?

- Molecular docking : Screen against targets like EGFR or PARP using AutoDock Vina; validate with mutagenesis studies .

- Metabolomics : LC-MS/MS to track metabolic byproducts in cell lysates .

- X-ray crystallography : Resolve binding modes with proteins (e.g., human serum albumin) using CCDC deposition protocols .

Q. How can researchers validate crystallographic data for structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.